verticillin B2
Description
Verticillins are a class of epipolysulfanyldioxopiperazine (EPS) natural products characterized by a dioxopiperazine core bridged by disulfide bonds and di-indolyl moieties. These compounds are primarily isolated from fungal species such as Clonostachys rogersoniana, Gliocladium spp., and Penicillium spp., and exhibit potent bioactivities, including nematotoxic, antifungal, and anticancer properties .
The first verticillin (verticillin A) was reported in 1970 from Verticillium sp., with subsequent discoveries expanding the family. Key structural variations among analogues arise from differences in hydroxylation, sulfation, and side-chain modifications, which influence their biological potency and selectivity . For example, verticillin A (C₃₀H₂₈N₆O₆S₄) differs from verticillin D (C₂₉H₂₆N₆O₅S₄) by the absence of a hydroxyl group, impacting solubility and cytotoxicity .
Properties
CAS No. |
12797-81-8 |
|---|---|
Molecular Formula |
C17H21NO2.ClH |
Synonyms |
verticillin B2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- Verticillin A: Demonstrates nanomolar cytotoxicity against ovarian cancer (OVCAR8, OVCAR4) and suppresses tumor growth in xenograft models. It inhibits c-Met/FASN signaling, reducing cancer cell migration and invasion .
- Verticillin D : Exhibits comparable potency to verticillin A (IC₅₀ < 10 nM in OVCAR8 3D spheroids) but shows improved tolerability in formulation studies .
- Sch52900/Sch52901 : Primarily studied for nematotoxic activity (>50% mortality in C. elegans at 24 hours) but less explored in cancer models .
Pharmacological Profiles
- Bioavailability : Verticillin A requires lipid-based formulations to enhance solubility, whereas verticillin D shows better stability in organic extracts .
- Toxicity : Verticillin A induces apoptosis without hepatotoxicity at optimized doses, while verticillin D’s reduced hydroxylation correlates with lower metabolic toxicity .
Production and Optimization
Media composition critically affects yield. Oatmeal-based substrates enhance verticillin A/D production in Clonostachys spp., achieving ~20% higher yields than rice-based media . Strain MSX51257 produces 1.5× more verticillin D than MSX59553 under identical conditions .
Q & A
Q. What are the established methods for isolating and characterizing verticillin B2 from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as column chromatography (silica gel, Sephadex LH-20) and HPLC for purification. Structural characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR) for elucidating carbon and hydrogen frameworks.
- High-Resolution Mass Spectrometry (HR-MS) to confirm molecular weight and formula.
- X-ray crystallography (if crystals are obtainable) for absolute stereochemical determination. Purity should be validated via HPLC (>95% peak area) and melting point analysis. Always compare data with published spectra for known epipolythiodioxopiperazine analogs .
Table 1: Common Techniques for this compound Characterization
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | Retention time, peak symmetry |
| 1D/2D NMR | Structural elucidation | Chemical shifts, coupling constants |
| HR-MS | Molecular formula confirmation | m/z accuracy (<5 ppm error) |
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
Methodological Answer: Combine orthogonal methods to avoid misidentification:
- LC-MS/MS for detecting trace impurities and verifying fragmentation patterns.
- Circular Dichroism (CD) to confirm chiral centers, critical for bioactivity.
- Elemental Analysis to validate empirical formula. For reproducibility, document solvent systems, column types, and instrument calibration protocols. Cross-reference with databases like SciFinder or Reaxys for known analogs .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its biological activity?
Methodological Answer: Use enantioselective synthesis or chiral resolution to isolate stereoisomers. Test each isomer in bioassays (e.g., cytotoxicity, apoptosis induction) and compare IC50 values. Molecular docking studies can predict binding affinities to targets like c-Met kinase (a known verticillin A target). Validate via siRNA knockdown of suspected targets in cancer cell lines .
Q. What experimental designs can address discrepancies in this compound’s reported cytotoxicity across cell lines?
Methodological Answer:
- Standardize assay conditions : Control for cell passage number, serum type (e.g., FBS vs. charcoal-stripped), and incubation time.
- Use isogenic cell lines to isolate genetic variables (e.g., p53 status).
- Meta-analysis : Compile dose-response data from published studies (Table 2) and apply statistical models (ANOVA, regression) to identify confounding variables (e.g., oxygen tension, pH).
- Mechanistic studies : Measure ROS generation or mitochondrial membrane potential to clarify cell-type-specific responses .
Table 2: Hypothetical Cytotoxicity Data Variability
| Study | Cell Line | IC50 (µM) | Assay Conditions (Serum %, O2 Level) |
|---|---|---|---|
| A | HeLa | 0.8 | 10% FBS, Normoxia |
| B | AGS | 12.5 | 5% FBS, Hypoxia |
Q. How can researchers resolve contradictions in reported bioactivity profiles of this compound across different cellular models?
Methodological Answer:
- Dose-response normalization : Express activity as a percentage of positive controls (e.g., doxorubicin).
- Pathway enrichment analysis : Use RNA-seq or phosphoproteomics to identify differentially regulated pathways in responsive vs. resistant models.
- Co-culture systems : Test this compound in stromal-tumor co-cultures to assess microenvironmental influences .
Q. What experimental strategies are effective in elucidating the molecular targets of this compound in cancer signaling pathways?
Methodological Answer:
- Chemical proteomics : Use biotinylated this compound analogs for pull-down assays coupled with LC-MS/MS to identify binding partners.
- CRISPR-Cas9 screens : Perform genome-wide knockout screens to pinpoint genes modulating this compound sensitivity.
- Kinase profiling : Test against panels of recombinant kinases (e.g., Eurofins KinaseProfiler) to identify inhibited targets .
Methodological Considerations for Reproducibility
- Data reporting : Include raw chromatograms, NMR spectra, and cell viability curves in supplementary materials. Use platforms like Zenodo for open data .
- Negative controls : Always test this compound alongside epipolythiodioxopiperazine-negative analogs to rule out nonspecific redox cycling effects.
Addressing Literature Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
